molecular formula C16H14N6 B14274028 Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- CAS No. 159418-07-2

Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-

Cat. No.: B14274028
CAS No.: 159418-07-2
M. Wt: 290.32 g/mol
InChI Key: QWRQRVPFUCDQCF-UHFFFAOYSA-N
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Description

Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-: is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]cinnolines This compound is characterized by the presence of a pyrazolyl group and a methyl group attached to the pyrimido[5,4-c]cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-c)cinnoline: The parent compound without the pyrazolyl and methyl groups.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline: A similar compound with different substituents.

Uniqueness

Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- is unique due to the presence of both the pyrazolyl and methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

159418-07-2

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-7-methylpyrimido[5,4-c]cinnoline

InChI

InChI=1S/C16H14N6/c1-9-5-4-6-12-13(9)19-20-15-14(12)17-8-18-16(15)22-11(3)7-10(2)21-22/h4-8H,1-3H3

InChI Key

QWRQRVPFUCDQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=NC=N3)N4C(=CC(=N4)C)C)N=N2

Origin of Product

United States

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